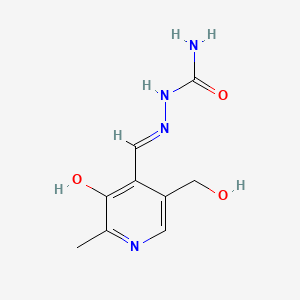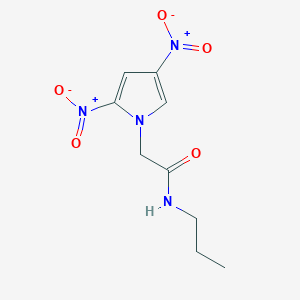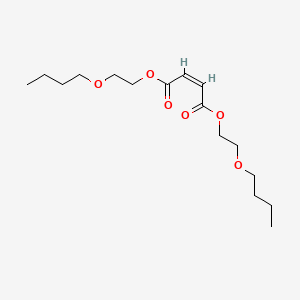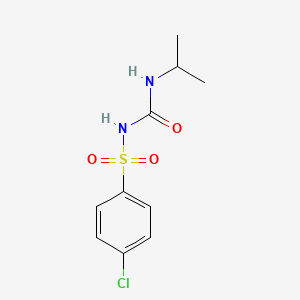
Pyridoxal semicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridoxal semicarbazone is a compound formed by the reaction of pyridoxal and semicarbazone. It is a remarkable ligand due to the presence of various donor atoms, including oxygen from the phenolic hydroxyl group, nitrogen from hydrazine, and oxygen from the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyridoxal semicarbazone can be synthesized through a one-pot reaction involving pyridoxal and semicarbazide. The reaction typically takes place in methanol (MeOH) as the solvent. The structure of the product can be confirmed using techniques such as Fourier transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (1H NMR), and carbon-13 nuclear magnetic resonance (13C NMR) spectra .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the reaction of pyridoxal with semicarbazide under controlled conditions to ensure high yield and purity. The process may involve optimization of reaction parameters such as temperature, solvent, and reagent ratios to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Pyridoxal semicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of this compound.
Substitution: The compound can participate in substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in products with different functional groups replacing the original ones.
Scientific Research Applications
Pyridoxal semicarbazone has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of pyridoxal semicarbazone involves its ability to act as a ligand and form complexes with metal ions. These complexes can interact with biological targets, leading to various effects. For example, the formation of free radical species by the compound and its metal complexes is believed to be a key factor in their antibacterial and photocatalytic activities . Additionally, the compound’s interaction with enzymes like Janus kinase (JAK) suggests its potential role in modulating signaling pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
Pyridoxal thiosemicarbazone: This compound is similar to pyridoxal semicarbazone but contains a sulfur atom in place of the oxygen in the semicarbazone moiety.
Pyridoxal isothiosemicarbazone: This compound has an isothiosemicarbazone group instead of the semicarbazone group.
S-methyl-iso-thiosemicarbazone: This compound features an S-methyl group in the isothiosemicarbazone moiety.
Uniqueness of this compound
This compound is unique due to its specific combination of donor atoms, which allows it to form stable complexes with various metal ions. This property makes it a versatile ligand for the synthesis of metal complexes with diverse applications in chemistry, biology, and medicine. Its ability to generate free radical species and interact with enzymes like Janus kinase further distinguishes it from similar compounds .
Properties
CAS No. |
781-66-8 |
|---|---|
Molecular Formula |
C9H12N4O3 |
Molecular Weight |
224.22 g/mol |
IUPAC Name |
[(E)-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylideneamino]urea |
InChI |
InChI=1S/C9H12N4O3/c1-5-8(15)7(3-12-13-9(10)16)6(4-14)2-11-5/h2-3,14-15H,4H2,1H3,(H3,10,13,16)/b12-3+ |
InChI Key |
IGAITZANDFTCMJ-KGVSQERTSA-N |
Isomeric SMILES |
CC1=NC=C(C(=C1O)/C=N/NC(=O)N)CO |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=NNC(=O)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2,4-dimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14744836.png)





![1-[(7-Chloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol](/img/structure/B14744878.png)

![5-[(Aminooxy)methyl]-2-bromophenyl dihydrogen phosphate](/img/structure/B14744891.png)


![Diethyl [2-(diethylamino)prop-1-en-1-yl]phosphonate](/img/structure/B14744917.png)


